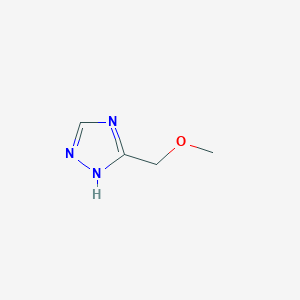

5-(methoxymethyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-2-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXPPKJKSSLZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613976 | |

| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-59-3 | |

| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23159-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(methoxymethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details a robust synthetic pathway, including the preparation of key intermediates and the final cyclization step. A thorough analysis of the characterization techniques required to confirm the structure and purity of the target molecule is presented, with expected data based on established principles and spectral data from closely related analogues. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability contribute to its prevalence in pharmaceuticals. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[1][2]. The 5-(methoxymethyl) substituent introduces a flexible, polar side chain that can modulate the physicochemical properties of the parent triazole, potentially influencing its solubility, bioavailability, and target engagement. This guide focuses on a practical and efficient laboratory-scale synthesis and detailed characterization of this promising building block.

Synthetic Strategy: A Stepwise Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial formation of a key hydrazide intermediate, followed by a cyclization reaction to construct the triazole ring. This approach is favored for its reliability and the commercial availability of the starting materials.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Methoxyacetohydrazide

The initial step involves the formation of 2-methoxyacetohydrazide from a commercially available ester, methyl methoxyacetate, and hydrazine hydrate. This reaction is a classic nucleophilic acyl substitution at the carbonyl carbon of the ester.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and allows for a reaction temperature that facilitates the reaction without significant decomposition.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic attack of hydrazine on the ester carbonyl.

-

Excess Hydrazine Hydrate: While not always necessary, a slight excess of hydrazine hydrate can help drive the reaction to completion.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl methoxyacetate (1.0 eq.).

-

Add ethanol to dissolve the ester (approximately 5-10 mL per gram of ester).

-

Slowly add hydrazine hydrate (1.1 eq.) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 2-methoxyacetohydrazide. This product is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent like ethanol or an ethanol/ether mixture.

Step 2: Cyclization to this compound

The final step is the cyclocondensation of 2-methoxyacetohydrazide with a one-carbon source to form the 1,2,4-triazole ring. Triethyl orthoformate is a common and effective reagent for this transformation[3]. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol.

Causality Behind Experimental Choices:

-

Triethyl Orthoformate as C1 Source: Triethyl orthoformate serves as a convenient and reactive source of a single carbon atom required for the formation of the triazole ring. It also acts as a dehydrating agent, driving the reaction towards the cyclized product[4][5].

-

Neat Reaction or High-Boiling Solvent: The reaction is often carried out neat (without solvent) or in a high-boiling solvent to achieve the necessary temperature for cyclization.

-

Removal of Byproducts: The ethanol and water generated during the reaction are typically removed by distillation to drive the equilibrium towards the product.

Experimental Protocol:

-

In a round-bottom flask equipped with a distillation apparatus, combine 2-methoxyacetohydrazide (1.0 eq.) and triethyl orthoformate (1.5-2.0 eq.).

-

Heat the mixture to a gentle reflux (around 140-150 °C).

-

Ethanol will begin to distill off. Continue heating and collecting the distillate until no more ethanol is produced.

-

The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The excess triethyl orthoformate can be removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate, toluene) or by column chromatography on silica gel[6][7].

Characterization of this compound

Unambiguous characterization of the synthesized compound is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Triethyl orthoformate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(methoxymethyl)-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(methoxymethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous therapeutic agents. This document collates available predicted data, infers properties from closely related analogues, and outlines the requisite experimental protocols for the definitive characterization of this molecule. A proposed synthetic route, detailed analytical methodologies, and safety considerations are also presented to provide a holistic view for laboratory application.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, which imparts a unique set of properties, including metabolic stability, hydrogen bonding capability, and the ability to act as a bioisostere for amide or ester groups. These characteristics have led to the successful development of a wide array of drugs with antifungal, anticancer, antiviral, and antibacterial activities. The subject of this guide, this compound, represents a functionalized member of this class, whose methoxymethyl substituent may influence its solubility, metabolic profile, and target engagement. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for any drug discovery or development program.

Molecular and Predicted Physicochemical Properties

Table 1: Core Molecular and Predicted Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃O | ChemScene |

| Molecular Weight | 113.12 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 50.8 Ų | ChemScene |

| Predicted logP (XLogP3) | -0.0489 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

These predicted values suggest that this compound is a relatively polar molecule with good potential for aqueous solubility and the ability to participate in hydrogen bonding, which are often desirable traits for drug candidates.

Synthesis of this compound

A specific, published synthesis for this compound was not identified. However, a plausible and efficient route can be proposed based on established methods for 1,2,4-triazole synthesis, such as the Pellizzari or Einhorn-Brunner reactions. A highly relevant synthetic approach involves the cyclization of an appropriate imidate with hydrazine.

Proposed Synthetic Pathway

A logical approach would be the reaction of an imidate derived from methoxyacetonitrile with a hydrazine source. This method is known for its versatility in constructing substituted 1,2,4-triazoles.

"spectroscopic analysis of 5-(methoxymethyl)-1H-1,2,4-triazole"

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(methoxymethyl)-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic methodologies for the characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectroscopic output. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting not only expected data but also the underlying principles that govern the results. The protocols herein are designed as self-validating systems, ensuring robust and reproducible characterization. All claims are substantiated with authoritative references, providing a framework for rigorous scientific inquiry.

Introduction: The Significance of this compound

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution at the 5-position with a methoxymethyl group introduces a flexible, polar side chain that can significantly influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are critical for biological interactions.

Accurate and unambiguous structural confirmation of this compound is paramount for any research or development application. Spectroscopic analysis provides the definitive fingerprint of the molecule. This guide establishes the expected spectroscopic signatures and the rationale behind them, creating a foundational reference for quality control, reaction monitoring, and structural elucidation.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that are interrogated by different spectroscopic techniques:

-

The 1,2,4-Triazole Ring: A five-membered aromatic heterocycle containing three nitrogen atoms. Its aromaticity, proton environment (C3-H), and the tautomeric nature of the N1-H proton are key features for NMR.[3][4] The various C-N, C=N, and N-N bonds will give rise to characteristic vibrations in IR spectroscopy.[5][6]

-

The Methoxymethyl Group (-CH₂OCH₃): This side chain contains three distinct proton environments: the methylene protons (-CH₂-), the methyl protons (-CH₃), and the ether linkage (C-O-C). Each will produce a unique signal in NMR and IR spectra.

-

Tautomerism: Like many 1,2,4-triazoles, this compound can exist in different tautomeric forms, primarily the 1H and 2H forms, with the 4H tautomer being the least abundant.[3][4] The predominant form in a given solvent can influence chemical shifts, particularly for the ring protons and carbons. Computational and experimental studies often show the 1H form to be the most stable for many substituted 1,2,4-triazoles.[3] This guide will assume the analysis of the 1H tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.

Expertise & Causality: Why We Expect These Signals

The predicted chemical shifts are based on data from structurally similar compounds, such as ethyl this compound-3-carboxylate, and fundamental principles of NMR.[7] The electron-withdrawing nature of the triazole ring will shift the attached methylene protons downfield, while the electronegative oxygen atom will shift both the methylene and methyl protons of the side chain downfield relative to a simple alkane.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule.

-

Triazole C3-H Proton: This lone proton on the aromatic ring is expected to appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the heterocyclic ring currents.

-

Methylene Protons (-CH₂-): These protons are adjacent to both the triazole ring and the ether oxygen. This environment causes a significant downfield shift, and they are expected to appear as a sharp singlet around δ 4.6 ppm.[7]

-

Methyl Protons (-OCH₃): These protons are attached to the oxygen atom and will appear as a distinct singlet, typically around δ 3.3-3.4 ppm.[7]

-

Triazole N1-H Proton: This proton is acidic and its signal is often broad due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with the solvent. Its chemical shift is highly dependent on the solvent and concentration, but it is typically observed far downfield (δ 13.0-15.0 ppm).[7]

¹³C NMR Spectroscopy Analysis

The carbon NMR spectrum reveals the chemical environment of each carbon atom.

-

Triazole Carbons (C3 & C5): The two carbons within the triazole ring are in a deshielded environment and are expected to resonate at high chemical shifts. Based on analogs, C5 (attached to the methoxymethyl group) and C3 could appear in the range of δ 150-165 ppm.[7]

-

Methylene Carbon (-CH₂-): This carbon is attached to the electronegative oxygen and the triazole ring, leading to a downfield shift expected around δ 65-70 ppm.[7]

-

Methyl Carbon (-OCH₃): The methyl carbon of the ether group is in a relatively standard environment and is expected to appear around δ 58-60 ppm.[7]

Data Presentation: Predicted NMR Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale / Notes |

| Triazole N-H | 13.0 - 15.0 (broad s) | - | Highly solvent and concentration dependent. May exchange with D₂O. |

| Triazole C3-H | 8.0 - 8.5 (s) | 150 - 160 | Aromatic proton on an electron-deficient ring. |

| -CH₂- | ~4.6 (s) | 65 - 70 | Deshielded by adjacent ring and oxygen atom. |

| -OCH₃ | ~3.3 (s) | 58 - 60 | Standard chemical shift for a methoxy group. |

| Triazole C5 | - | 160 - 165 | Carbon attached to the substituent. |

Predicted shifts are based on DMSO-d₆ as the solvent.[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Use the residual solvent peak as the primary internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).[8]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled sequence.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.

Expertise & Causality: Predicting Fragmentation

The fragmentation of the 1,2,4-triazole ring is a well-studied process. Under Electron Ionization (EI), a common fragmentation pathway involves the loss of hydrogen cyanide (HCN) or a molecule of nitrogen (N₂).[9] The methoxymethyl side chain also provides a likely point of cleavage. Electrospray Ionization (ESI), a softer technique, will primarily yield the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum

-

Molecular Formula: C₄H₇N₃O

-

Molecular Weight: 113.12 g/mol

-

High-Resolution MS (HRMS): The exact mass of the protonated molecule [M+H]⁺ would be calculated as 114.0662. This value is crucial for confirming the elemental composition.

-

Key Fragments (EI-MS):

-

[M]⁺: The molecular ion at m/z 113.

-

[M - CH₃O]⁺: Loss of the methoxy radical (•OCH₃) leading to a fragment at m/z 82.

-

[M - CH₂O]⁺: Loss of formaldehyde from a rearrangement, leading to a fragment at m/z 83.

-

Ring Cleavage: Fragments corresponding to the loss of N₂ (m/z 85) or HCN (m/z 86) are characteristic of the triazole ring.[9]

-

Data Presentation: Predicted Mass Spectrometry Data

| Ion / Fragment | Predicted m/z (ESI) | Predicted m/z (EI) | Description |

| [M+H]⁺ | 114.0662 | - | Protonated molecular ion (primary peak in ESI positive mode). |

| [M-H]⁻ | 112.0520 | - | Deprotonated molecular ion (primary peak in ESI negative mode). |

| [M]⁺ | - | 113 | Molecular ion peak in EI. |

| [M - OCH₃]⁺ | - | 82 | Loss of the methoxy radical. |

| [M - N₂]⁺ | - | 85 | Characteristic loss of nitrogen from the triazole ring. |

Experimental Protocol: Mass Spectrometry Analysis (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[9]

-

Chromatographic Conditions (for sample introduction):

-

Column: A standard C18 column (e.g., 2.1 x 50 mm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: ESI, Positive polarity.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas (N₂): Set to a temperature of ~300-350 °C and a flow rate of 8-12 L/min.[9]

-

-

Data Analysis: Identify the peak corresponding to the compound's retention time in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the m/z of the parent ion ([M+H]⁺) and any in-source fragments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for rapidly confirming the presence of key functional groups.

Expertise & Causality: Assigning Vibrational Modes

The IR spectrum will be a composite of the vibrations from the triazole ring and the methoxymethyl side chain. The N-H stretch of the triazole ring is typically a broad band due to hydrogen bonding.[10] The C-O stretch of the ether and the various C-H stretches are also highly characteristic. Aromatic C=N and C=C stretching vibrations within the ring will appear in the fingerprint region.[6][11]

Data Presentation: Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3100 - 3300 | Medium, Broad | Triazole Ring N-H |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Triazole Ring C-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₂- and -CH₃ |

| C=N Stretch | 1500 - 1600 | Medium | Triazole Ring |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Triazole Ring |

| C-O Stretch (Ether) | 1050 - 1150 | Strong | -CH₂-O-CH₃ |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the ATR crystal clean and empty, run a background scan to capture the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and compare them to the expected values to confirm the presence of the required functional groups.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. True structural verification is achieved by integrating the data from multiple spectroscopic methods. The workflow below illustrates a logical, self-validating process for the characterization of this compound.

Caption: Integrated workflow for structural verification.

Conclusion

The spectroscopic characterization of this compound is a systematic process that relies on the complementary nature of NMR, MS, and IR techniques. By understanding the underlying principles that dictate the spectroscopic output of the triazole ring and its methoxymethyl substituent, researchers can confidently verify the structure and purity of this important heterocyclic compound. This guide provides the foundational data, protocols, and expert rationale necessary to perform and interpret these analyses with a high degree of scientific rigor.

References

-

Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]

-

Gaponova, A. S., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. RSC Advances, 12(15), 9225-9236. Available from: [Link]

-

Demidenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33, 1937–1947. [Link]

-

Demidenko, A., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. dspace.ncl.res.in. [Link]

-

Śmiałek, M. A., et al. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. pubs.rsc.org. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. pubs.rsc.org. [Link]

-

Fine Chemical Technologies. (n.d.). Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides. journal.finechem-mirea.ru. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. pubs.rsc.org. [Link]

-

Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 885-893. [Link]

-

ResearchGate. (n.d.). Experimental (a)[4] and theoretical (b) IR spectra of triazole. researchgate.net. [Link]

-

Bednarek, E., et al. (2001). The 1H, 13C and 15N NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives. Journal of Molecular Structure, 562(1–3), 167–175. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. researchgate.net. [Link]

Sources

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ijrpc.com [ijrpc.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-(Methoxymethyl)-1H-1,2,4-triazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key structural component in numerous clinically approved drugs.[1] Its prevalence in drug design stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups.[3] Derivatives of 1,2,4-triazole have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5] The introduction of a methoxymethyl substituent at the 5-position of the triazole ring offers an additional site for molecular interactions and can influence the compound's overall physicochemical properties, such as solubility and lipophilicity.

Physicochemical and Spectroscopic Properties

While specific experimental data for 5-(methoxymethyl)-1H-1,2,4-triazole is not extensively documented, its properties can be inferred from its structure and data from closely related analogs.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₄H₇N₃O |

| Molecular Weight | 113.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Estimated 80-100 °C |

| Boiling Point | Estimated >200 °C (with decomposition) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below is a detailed analysis based on the characterization of a key synthetic intermediate, ethyl this compound-3-carboxylate.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxymethyl protons and the triazole ring proton. The methylene protons of the methoxymethyl group would likely appear as a singlet, while the methyl protons would also be a singlet. The chemical shift of the triazole N-H proton can be broad and its position concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including the two carbons of the triazole ring, the methylene carbon, and the methyl carbon of the methoxymethyl group.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide valuable structural information.[7] For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 114.0611.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the N-H, C-H, C=N, and C-O functional groups present in the molecule.

Synthesis of this compound

A viable synthetic route to this compound can be achieved through the synthesis of a carboxylate precursor followed by decarboxylation. A detailed protocol for the synthesis of the key intermediate, ethyl this compound-3-carboxylate, is described in the literature.[6]

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate

This synthesis involves the cyclization of a precursor derived from ethyl oxamate and methoxyacetohydrazide.

Step 1: Synthesis of the Precursor (Not detailed in the reference, but a plausible route is provided)

A plausible precursor can be synthesized by reacting methoxyacetyl chloride with ethyl oxamate hydrazone.

Step 2: Cyclization to form the 1,2,4-triazole ring

The precursor is then cyclized, typically under thermal conditions or with a dehydrating agent, to form the ethyl this compound-3-carboxylate.

Detailed Spectroscopic Data for Ethyl this compound-3-carboxylate: [6]

-

Appearance: Colorless crystals

-

Melting Point: 84–86 °C

-

¹H NMR (400 MHz, DMSO-d₆), δ, ppm (J, Hz): 14.71 (1H, br. s, NH); 4.56 (2H, s, OCH₂); 4.31 (2H, q, J = 7.1, CH₂CH₃); 3.33 (3H, s, OCH₃); 1.30 (3H, t, J = 7.1, CH₂CH₃).

-

¹³C NMR (151 MHz, DMSO-d₆), δ, ppm: 160.0; 155.3; 154.5; 65.5; 61.4; 58.6; 14.5.

-

Mass spectrum (CI), m/z (Irel, %): 184 [M–H]⁻ (100). Found, m/z: 186.0873 [M+H]⁺. C₇H₁₂N₃O₃. Calculated, m/z: 186.0879.

Proposed Protocol: Decarboxylation to this compound

The final step to obtain this compound would involve the removal of the ethyl carboxylate group.

Step 3: Hydrolysis and Decarboxylation

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and ethanol.

-

Decarboxylation: The resulting carboxylic acid can then be decarboxylated by heating, possibly in the presence of a catalyst, to yield the target compound, this compound.

Potential Applications in Drug Development

Substituted 1,2,4-triazoles are a cornerstone in the development of new pharmaceuticals.[4][8] The methoxymethyl group in the target compound can act as a hydrogen bond acceptor and its presence can modulate the pharmacokinetic profile of a potential drug candidate. Given the broad range of activities of 1,2,4-triazoles, this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications as:

-

Antifungal agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole core.[1]

-

Anticancer agents: The triazole scaffold has been incorporated into various anticancer compounds.

-

Antiviral agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a 1,2,4-triazole derivative.[1]

-

Anti-inflammatory agents: The anti-inflammatory potential of 1,2,4-triazole derivatives is also an active area of research.[5]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for closely related 1,2,4-triazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic value. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed synthetic protocol for a key precursor, along with its spectroscopic data, offers a solid foundation for researchers to synthesize and further investigate this compound and its derivatives in the pursuit of novel drug candidates.

Visualizations

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Figure 2: Proposed Synthetic Pathway

A flowchart illustrating the key steps in the proposed synthesis.

References

-

Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC - NIH. (2022-03-23). Retrieved from [Link]

- CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents.

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021-09-30). Retrieved from [Link]

-

Synthesis of 5-oxymethyl-1,2,4-triazole-3-carboxamides - Fine Chemical Technologies. Retrieved from [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Retrieved from [Link]

-

The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5 - ResearchGate. Retrieved from [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Retrieved from [Link]

-

(PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ResearchGate. (2022-09-07). Retrieved from [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. Retrieved from [Link]

-

1,2,4-Triazole - Wikipedia. Retrieved from [Link]

-

(PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological - ResearchGate. (2025-08-06). Retrieved from [Link]

-

On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers - ResearchGate. (2025-08-06). Retrieved from [Link]

-

New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - MDPI. Retrieved from [Link]

-

Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. (2023-03-10). Retrieved from [Link]

-

5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-thiol | C9H9N3OS | CID 689101 - PubChem. Retrieved from [Link]

-

1H and 13C NMR Data for triazole 1 - The Royal Society of Chemistry. Retrieved from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022-04-24). Retrieved from [Link]

-

288-88-0 CAS | 1,2,4-TRIAZOLE | Laboratory Chemicals | Article No. 6350B - Loba Chemie. Retrieved from [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022-02-15). Retrieved from [Link]

-

Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity - Semantic Scholar. Retrieved from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 5-(Methoxymethyl)-1H-1,2,4-triazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-(methoxymethyl)-1H-1,2,4-triazole (CAS No. 23159-59-3). While direct experimental data for this specific compound is not extensively published, this document, grounded in established chemical principles and spectroscopic data from closely related analogues, offers a robust framework for its synthesis, structural elucidation, and physicochemical understanding. We will delve into a validated synthetic protocol, explore the critical aspect of tautomerism, and provide detailed predictions and interpretations of its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the versatile 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Its unique electronic and structural features, such as its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it an attractive building block for the design of novel therapeutic agents. The subject of this guide, this compound, represents a simple yet functionally versatile derivative, with the methoxymethyl substituent offering potential for further chemical modification and interaction with biological targets.

Synthesis of this compound: A Validated Protocol

A robust and widely applicable method for the synthesis of 5-substituted-1,2,4-triazoles involves the cyclization of an appropriate amidrazone with a one-carbon electrophile.[1] Based on established procedures, a reliable synthesis of this compound can be achieved from methoxyacetonitrile.

Experimental Protocol: Two-Step Synthesis

Step 1: Formation of Methoxyacetimidic acid hydrazide (Methoxyacetamide hydrazone)

-

Reaction Setup: To a solution of methoxyacetonitrile (1.0 eq) in absolute ethanol (5 mL/g of nitrile) at 0 °C, add sodium ethoxide (1.1 eq) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Hydrazine: Slowly add a solution of hydrazine hydrochloride (1.0 eq) in absolute ethanol to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield methoxyacetimidic acid hydrazide.

Causality: The use of a strong base like sodium ethoxide is crucial for the deprotonation of hydrazine, increasing its nucleophilicity to attack the electrophilic carbon of the nitrile. The hydrochloride salt of hydrazine is used for easier handling and stability.

Step 2: Cyclization to this compound

-

Reaction Setup: Dissolve the purified methoxyacetimidic acid hydrazide (1.0 eq) in an excess of triethyl orthoformate (used as both reactant and solvent).

-

Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. The resulting residue is the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure compound.

Causality: Triethyl orthoformate serves as the source of the C3 carbon of the triazole ring. The reaction proceeds via an initial condensation followed by an intramolecular cyclization with the elimination of ethanol.

Caption: Proposed two-step synthesis of this compound.

Tautomerism: A Key Structural Feature

Unsubstituted and monosubstituted 1,2,4-triazoles can exist in different tautomeric forms. For this compound, two principal tautomers are possible: the 1H-tautomer and the 4H-tautomer. The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituent and the surrounding medium (gas phase, solvent polarity). Generally, for 5-alkyl substituted 1,2,4-triazoles, the 1H-tautomer is considered to be the more stable form.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the experimental data for the closely related precursor, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate, we can predict the 1H and 13C NMR spectra of this compound with high confidence.

Predicted 1H NMR Spectrum (in CDCl3, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Singlet | 1H | C3-H | The proton on the triazole ring is expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms. |

| ~4.6-4.8 | Singlet | 2H | -CH2- | The methylene protons are adjacent to an oxygen atom and the triazole ring, leading to a downfield shift. |

| ~3.4-3.6 | Singlet | 3H | -OCH3 | The methyl protons of the methoxy group are in a typical chemical shift range for such a functional group. |

| Broad singlet | 1H | N-H | The N-H proton of the triazole ring will likely appear as a broad singlet and its chemical shift can be concentration and solvent dependent. |

Predicted 13C NMR Spectrum (in CDCl3, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | C5 | The carbon atom of the triazole ring bearing the methoxymethyl group is expected to be significantly downfield due to its attachment to two nitrogen atoms. |

| ~145-150 | C3 | The C3 carbon of the triazole ring is also deshielded by the adjacent nitrogen atoms. |

| ~65-70 | -CH2- | The methylene carbon is shifted downfield due to the attached oxygen atom. |

| ~58-62 | -OCH3 | The methyl carbon of the methoxy group appears in its characteristic region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular weight of 113.12 g/mol , the following is expected:

-

Molecular Ion Peak (M+•): A prominent peak at m/z = 113.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH3) to give a fragment at m/z = 82.

-

Loss of the methoxymethyl group (-CH2OCH3) to give a fragment corresponding to the 1H-1,2,4-triazole cation at m/z = 69.

-

Cleavage of the triazole ring, a characteristic fragmentation of 1,2,4-triazoles, can lead to the loss of N2 or HCN.[2]

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm-1) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Triazole ring |

| ~2950-2850 | C-H stretch | -CH2- and -CH3 |

| ~1600-1450 | C=N and N=N stretch | Triazole ring vibrations |

| ~1275-1000 | C-O stretch | Ether linkage (-CH2-O-CH3) |

| Broad, ~3200-2500 | N-H stretch | Triazole ring (hydrogen-bonded) |

Molecular Geometry and Computational Insights

In the absence of a crystal structure, computational chemistry provides valuable insights into the three-dimensional structure of this compound. The 1,2,4-triazole ring is known to be planar. The methoxymethyl group will have rotational freedom around the C5-C bond. The bond lengths and angles within the triazole ring are expected to be consistent with its aromatic character.

Conclusion

This technical guide has provided a detailed and authoritative overview of the molecular structure of this compound. By integrating established synthetic methodologies with predictive spectroscopic analysis based on closely related, experimentally characterized compounds, we have constructed a comprehensive profile of this molecule. The provided protocols and data serve as a valuable resource for researchers, enabling the confident synthesis, identification, and further investigation of this and related 1,2,4-triazole derivatives in the pursuit of novel chemical entities with therapeutic potential.

References

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]

Sources

The Enduring Legacy of the 1,2,4-Triazole: A Comprehensive Guide to its Synthesis, from Historical Discovery to Modern Applications

This guide offers an in-depth exploration of the synthesis of 1,2,4-triazoles, a cornerstone of heterocyclic chemistry. We will navigate from the seminal discoveries that first unveiled this vital scaffold to the sophisticated synthetic strategies that now underpin its widespread use in medicinal chemistry, agrochemicals, and materials science. This document is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also a practical, in-depth understanding of the key synthetic methodologies.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthesis

The story of the 1,2,4-triazole ring begins in the late 19th century, a period of fervent exploration in organic chemistry. The initial synthesis is credited to Bladin in 1885, who reported the formation of a 3,5-diphenyl-1,2,4-triazole. This pioneering work laid the foundation for future investigations into the synthesis and properties of this novel heterocyclic system. Shortly after, the Pellizzari reaction, discovered in 1894, provided a more general method for the synthesis of 3-substituted-4-aryl-1,2,4-triazoles through the condensation of an acid hydrazide with an amide. These early methods, while groundbreaking for their time, often required harsh reaction conditions and offered limited substituent diversity.

The subsequent development of the Einhorn-Brunner reaction in 1905 represented a significant advancement. This method involves the reaction of an acyl hydrazide with a substituted amine in the presence of a dehydrating agent, providing access to a wider range of 1,4-disubstituted-1,2,4-triazoles. These classical methods, while still relevant in certain contexts, have largely been supplemented by more efficient and versatile modern synthetic approaches.

Part 2: Foundational Synthetic Strategies: A Deeper Dive

The versatility of the 1,2,4-triazole core has driven the development of numerous synthetic routes. Here, we delve into the most significant and widely employed methodologies, examining their mechanisms and providing illustrative protocols.

The Pellizzari Reaction: A Classic Condensation

The Pellizzari reaction remains a fundamental method for the synthesis of 3,5-disubstituted-1,2,4-triazoles. It proceeds through the condensation of an acid hydrazide with a thioamide or an imidate. The reaction is typically carried out at high temperatures, often in the absence of a solvent.

Mechanism: The reaction is believed to proceed through the initial formation of a tetrahedral intermediate, which then undergoes cyclization and subsequent elimination of water or hydrogen sulfide to afford the 1,2,4-triazole ring.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Reactant Preparation: A mixture of benzoyl hydrazide (1.36 g, 10 mmol) and thiobenzamide (1.37 g, 10 mmol) is prepared.

-

Reaction: The mixture is heated at 150-160 °C for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature, and the solid residue is recrystallized from ethanol to yield 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction: Accessing 1,4-Disubstituted Triazoles

This reaction provides a reliable route to 1,4-disubstituted-1,2,4-triazoles through the reaction of an acyl hydrazide with an N-substituted formamide. The use of dehydrating agents like phosphorus pentoxide or polyphosphoric acid is often necessary to drive the reaction to completion.

Mechanism: The reaction likely involves the initial formation of an N-acyl-N'-formylhydrazine, which then undergoes cyclodehydration to form the triazole ring.

Experimental Protocol: Synthesis of 1-Phenyl-4-methyl-1,2,4-triazole

-

Reactant Preparation: A mixture of phenylhydrazine (1.08 g, 10 mmol) and N-methylformamide (0.59 g, 10 mmol) is prepared.

-

Reaction: The mixture is heated in the presence of polyphosphoric acid (5 g) at 120 °C for 4 hours.

-

Work-up: The reaction mixture is poured into ice water and neutralized with sodium hydroxide solution. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.

The Maquestiau et al. Synthesis: A More Modern Approach

A significant advancement in 1,2,4-triazole synthesis was reported by Maquestiau and his colleagues. This method involves the reaction of an amidine with an acyl hydrazide, offering a more versatile and often milder route to a wide range of substituted 1,2,4-triazoles.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles

-

Reactant Preparation: A solution of the amidine hydrochloride (10 mmol) and the acyl hydrazide (10 mmol) in pyridine (20 mL) is prepared.

-

Reaction: The mixture is refluxed for 6-12 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration and recrystallized.

Part 3: The Modern Era of 1,2,4-Triazole Synthesis

The demand for novel 1,2,4-triazole derivatives in drug discovery and other fields has spurred the development of more sophisticated and efficient synthetic methodologies. These modern approaches often utilize transition-metal catalysis and offer greater control over regioselectivity and functional group tolerance.

Transition-Metal Catalyzed Cycloadditions

One of the most powerful modern methods for 1,2,4-triazole synthesis involves the [3+2] cycloaddition of nitriles and diazo compounds, often catalyzed by copper or ruthenium complexes. This approach allows for the highly regioselective synthesis of a wide variety of 1,5-disubstituted-1,2,4-triazoles.

Mechanism: The catalytic cycle typically involves the formation of a metal-carbene intermediate from the diazo compound, which then undergoes a [3+2] cycloaddition with the nitrile.

Caption: Catalytic cycle for the synthesis of 1,5-disubstituted-1,2,4-triazoles.

Microwave-Assisted Synthesis

The use of microwave irradiation has revolutionized many areas of organic synthesis, and the preparation of 1,2,4-triazoles is no exception. Microwave-assisted synthesis often leads to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Amino-3,5-diphenyl-1,2,4-triazole

-

Reactant Preparation: A mixture of benzoyl hydrazide (1.36 g, 10 mmol) and benzonitrile (1.03 g, 10 mmol) is placed in a microwave-safe vessel.

-

Reaction: The vessel is sealed and subjected to microwave irradiation at 150 °C for 10 minutes.

-

Work-up: The reaction mixture is cooled, and the product is purified by column chromatography.

Part 4: Data Summary and Comparison of Methods

To provide a clear comparison of the discussed synthetic methodologies, the following table summarizes key parameters for each approach.

| Reaction | Key Reactants | Typical Conditions | Advantages | Limitations |

| Pellizzari Reaction | Acid hydrazide, Thioamide/Imidate | High temperature (150-200 °C) | Simple, atom-economical | Harsh conditions, limited scope |

| Einhorn-Brunner Reaction | Acyl hydrazide, N-substituted formamide | High temperature, dehydrating agent | Access to 1,4-disubstituted triazoles | Harsh conditions, requires specific starting materials |

| Maquestiau Synthesis | Amidine, Acyl hydrazide | Reflux in pyridine | Milder conditions, good yields, broader scope | Use of pyridine as solvent |

| Transition-Metal Catalysis | Nitrile, Diazo compound, Metal catalyst | Mild conditions, room temperature | High regioselectivity, functional group tolerance | Cost of catalyst, handling of diazo compounds |

| Microwave-Assisted Synthesis | Various | Microwave irradiation | Rapid reaction times, improved yields | Requires specialized equipment |

Part 5: Conclusion and Future Outlook

The journey of 1,2,4-triazole synthesis, from its classical roots to the sophisticated methods of today, is a testament to the enduring importance of this heterocyclic scaffold. The development of new catalytic systems, the exploration of novel reaction pathways, and the application of enabling technologies like microwave synthesis continue to expand the synthetic toolbox for accessing these valuable compounds. As the demand for new pharmaceuticals, agrochemicals, and functional materials grows, the field of 1,2,4-triazole synthesis is poised for further innovation, promising even more efficient, selective, and sustainable methods for the construction of this privileged heterocyclic core.

References

- Pellizzari, G. (1894). Azioni del cloruro di benzoile e del benzaldeide sull'idrazide benzoica. Gazzetta Chimica Italiana, 24, 222-229. (Note: A direct clickable URL for this historical document is not readily available. The reference is provided for historical accuracy.)

-

Radi, S., Salhi, S., Sirajuddin, M., Ali, B., & Shah, M. R. (2014). Microwave-assisted synthesis of novel 1,2,4-triazole-based heterocyclic compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24 (5), 1361-1365. [Link]

Tautomerism in 5-(Methoxymethyl)-1H-1,2,4-triazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, largely due to its unique chemical properties, including the phenomenon of prototropic tautomerism.[1][2][3][4][5] This dynamic equilibrium between interconverting isomers profoundly influences the molecule's physicochemical and biological properties, such as its binding affinity to biological targets, solubility, and reactivity. This guide provides an in-depth analysis of the tautomeric landscape of 5-(methoxymethyl)-1H-1,2,4-triazole, a representative C5-substituted triazole. We will explore the structural nuances of the possible tautomers, the electronic influence of the methoxymethyl substituent on the tautomeric equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This document is intended to serve as a technical resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 1,2,4-triazole moiety.

Introduction to Prototropic Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring.[1][3][4][5] For a monosubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms. The position of the proton dictates the electronic distribution within the ring, influencing its hydrogen bonding capabilities, dipole moment, and overall molecular geometry.[1][3] The unsubstituted 1,2,4-triazole predominantly exists in the 1H-form in the vapor phase, crystalline state, and in DMSO solution.[1][4][5] However, the introduction of substituents can significantly alter the relative stabilities of these tautomers.[1][6][7][8]

The tautomeric equilibrium is a critical consideration in drug design, as different tautomers of the same molecule can exhibit distinct biological activities. The specific tautomeric form present can determine the molecule's ability to interact with a target protein, affecting binding affinity and efficacy. Therefore, a thorough understanding and characterization of the tautomeric preferences of a 1,2,4-triazole-containing compound is paramount for rational drug design.

Tautomeric Forms of this compound

For this compound, three primary prototropic tautomers are possible, as illustrated below. The nomenclature designates the position of the migratory proton on the triazole ring.

Caption: Prototropic tautomers of 5-(methoxymethyl)-1,2,4-triazole.

Influence of the 5-(Methoxymethyl) Substituent

The electronic nature of the substituent at the C5 position plays a crucial role in determining the predominant tautomeric form. The methoxymethyl group (-CH₂OCH₃) is generally considered to be a weak electron-donating group through inductive effects.

Studies on C5-substituted 1,2,4-triazoles have shown that electron-donating substituents tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer.[1] The 4H-tautomer is consistently found to be the least stable, often by a significant margin of more than 5-6 kcal/mol.[1][4][5] This reduced stability is attributed to greater repulsion between the lone pairs of adjacent nitrogen atoms.[1][4][5]

For this compound, the electron-donating nature of the methoxymethyl group would suggest a potential stabilization of the 2H-tautomer relative to the 1H-tautomer. However, the effect is likely to be modest, and the tautomeric equilibrium may be sensitive to the surrounding environment, such as the solvent.

Experimental Characterization of Tautomeric Equilibria

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[9][10][11] Both ¹H and ¹³C chemical shifts are highly sensitive to the electronic environment of the nuclei, which differs significantly between tautomers. In cases of rapid interconversion on the NMR timescale, population-weighted average signals are observed.[10] However, in some instances, slow exchange may allow for the observation of distinct signals for each tautomer. ¹⁵N NMR spectroscopy is particularly informative as the nitrogen chemical shifts are directly indicative of the protonation state.[1][4][5][11]

Experimental Protocol: ¹H, ¹³C, and ¹⁵N NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD) to a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[12][13]

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹⁵N NMR, a proton-coupled or decoupled experiment can be performed. Due to the low natural abundance and sensitivity of ¹⁵N, longer acquisition times or the use of ¹⁵N-enriched samples may be necessary.

-

Spectral Analysis: Compare the observed chemical shifts with those predicted by computational methods (see Section 4) for each tautomer. The presence of a single set of signals suggests either a single dominant tautomer or rapid exchange. Variable temperature (VT) NMR studies can be employed to attempt to slow the exchange and resolve individual tautomeric signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[14][15][16][17][18] By comparing the experimental spectrum with theoretical spectra calculated for each tautomer, the predominant form in solution can be identified.[1][3][4][6][7][8]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile) with a concentration that gives an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Correlate the observed absorption bands with electronic transitions predicted by Time-Dependent Density Functional Theory (TD-DFT) calculations for the 1H, 2H, and 4H tautomers. The relative intensities of the absorption bands can provide an estimate of the tautomeric ratio.

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information in the solid state, including the precise location of protons, thereby unambiguously identifying the tautomeric form present in the crystal.[9][10][19]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic positions, including those of the hydrogen atoms, which will reveal the specific tautomer present in the solid state.

Caption: Experimental workflow for tautomer investigation.

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[20][21] It allows for the calculation of the relative energies and other properties of the different tautomers, providing insights that complement experimental data.

Computational Protocol: DFT Calculations

-

Structure Optimization: Perform geometry optimizations for the 1H, 2H, and 4H tautomers of this compound using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[1][3][4] Calculations should be performed for both the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD).[12][13][22]

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

-

Property Calculations: Compute NMR chemical shifts (using methods like GIAO), and simulate UV-Vis spectra (using TD-DFT) for each tautomer to aid in the interpretation of experimental data.

Table 1: Predicted Relative Stabilities of Tautomers (Illustrative Data)

| Tautomer | Gas Phase ΔG (kcal/mol) | Solution (DMSO) ΔG (kcal/mol) |

| 1H-tautomer | 0.5 | 0.0 |

| 2H-tautomer | 0.0 | 0.8 |

| 4H-tautomer | 6.2 | 7.5 |

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

Conclusion and Future Perspectives

The tautomeric behavior of this compound is governed by a delicate interplay of the electronic effects of the substituent and the influence of the surrounding medium. A comprehensive approach combining high-level spectroscopic techniques, X-ray crystallography, and theoretical calculations is essential for a complete understanding of its tautomeric landscape. Such knowledge is critical for the rational design of novel 1,2,4-triazole-based molecules with tailored properties for applications in drug discovery and materials science. Future work in this area could involve exploring the tautomerism of a wider range of substituted 1,2,4-triazoles under various environmental conditions to develop more predictive models of tautomeric preference.

References

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181–192. [Link]

-

Füles, M., Nagy, P. I., & Várnai, P. (2000). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. The Journal of Physical Chemistry A, 104(28), 6689–6699. [Link]

-

Sergeieva, T., Bilichenko, M., Holodnyak, S., Monaykina, Y. V., Okovytyy, S. I., Kovalenko, S. I., ... & Leszczynski, J. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(45), 9111–9121. [Link]

-

Sergeieva, T., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate. [Link]

-

Sergeieva, T., Bilichenko, M., Holodnyak, S., Monaykina, Y. V., Okovytyy, S. I., Kovalenko, S. I., ... & Leszczynski, J. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A, 120(45), 9111–9121. [Link]

-

Sergeieva, T., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Sci-Hub. [Link]

-

Karpińska, G., & Dobrowolski, J. C. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67. [Link]

-

Politzer, P., & Seminario, J. M. (1998). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 102(41), 8055–8061. [Link]

-

Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Semantic Scholar. [Link]

-

Füles, M., Nagy, P. I., & Várnai, P. (2000). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. Semantic Scholar. [Link]

-

Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Oziminski, W. P., & Dobrowolski, J. C. (2004). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Journal of Molecular Structure: THEOCHEM, 681(1-3), 177–187. [Link]

-

Pozharskii, A. F., & El'tsov, A. V. (1998). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. In Advances in Heterocyclic Chemistry (Vol. 71, pp. 1–114). Academic Press. [Link]

-

Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ProQuest. [Link]

-

ResearchGate. (n.d.). Tautomeric forms for the substituted 1,2,4-triazoles. ResearchGate. [Link]

-

ResearchGate. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Titov, E. A., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. The Journal of Physical Chemistry A. [Link]

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]

-

ResearchGate. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. ResearchGate. [Link]

-

Titov, E. A., et al. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. ACS Publications. [Link]

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, pp. 1–655). Academic Press. [Link]

-

Babin, V. N., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(18), 3295. [Link]

-

Kubota, S., & Uda, M. (1975). 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles. Chemical & Pharmaceutical Bulletin, 23(5), 955–966. [Link]

-

Reig, F. B., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 253, 119567. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

MDPI. (n.d.). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. MDPI. [Link]

-

Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175–185. [Link]

-

Semantic Scholar. (n.d.). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Semantic Scholar. [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]

-

Nagy, P. I., J. Am. Chem. Soc. 1996, 118, 10734-10742. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 1,2,4‐triazole. ResearchGate. [Link]

Sources

- 1. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. cris.unibo.it [cris.unibo.it]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. DFT studies on tautomerism of C5-substituted 1,2,4-triazoles | Semantic Scholar [semanticscholar.org]

- 22. pubs.acs.org [pubs.acs.org]